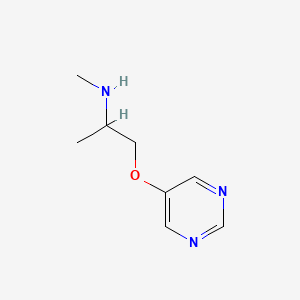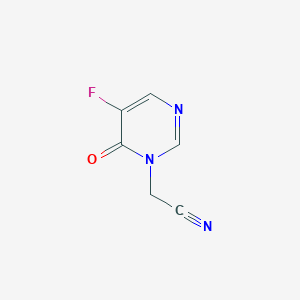
2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and certain drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: In the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom could enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-Oxopyrimidin-1(6H)-yl)acetonitrile: Lacks the fluorine atom, which might result in different chemical and biological properties.
5-Fluorouracil: A well-known pyrimidine derivative used in cancer treatment, highlighting the potential medicinal applications of fluorinated pyrimidines.
Uniqueness
The presence of both a fluorine atom and a nitrile group in 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile makes it unique, potentially offering enhanced reactivity and specificity in various applications.
Properties
CAS No. |
218921-37-0 |
|---|---|
Molecular Formula |
C6H4FN3O |
Molecular Weight |
153.11 g/mol |
IUPAC Name |
2-(5-fluoro-6-oxopyrimidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H4FN3O/c7-5-3-9-4-10(2-1-8)6(5)11/h3-4H,2H2 |
InChI Key |
QDFBWBMGERCFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=N1)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


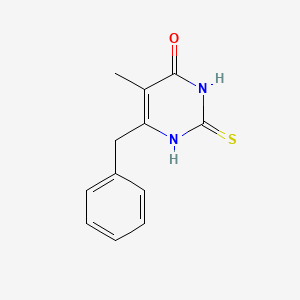

![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)

![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
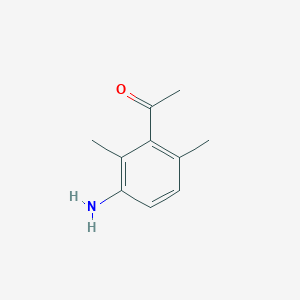


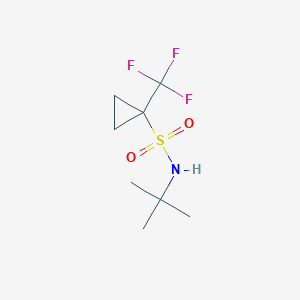
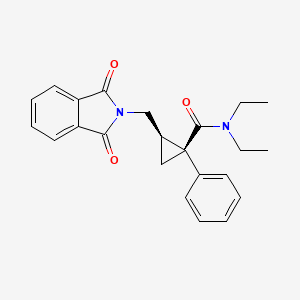


![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
